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Abstract
Iron is an essential micronutrient for marine phytoplankton, and its bioavailability is largely

controlled by its chemical speciation. In oxic seawater, iron (III) is sparingly soluble and

predominantly complexed to organic ligands. This application note details a robust and highly

sensitive method for the chemical speciation of iron in seawater using 2,3-
dihydroxynaphthalene (DHN) as a competing ligand in conjunction with catalytic adsorptive

cathodic stripping voltammetry (AdCSV). This method allows for the determination of the

concentration of natural iron-binding ligands and their conditional stability constants, providing

crucial insights into the marine biogeochemical cycle of iron.

Introduction
The concentration of dissolved iron in the open ocean is often a limiting factor for primary

productivity. Understanding the chemical forms of iron is therefore critical. The majority of

dissolved iron in seawater is bound to a diverse pool of organic ligands, which increases its

solubility and influences its bioavailability. Competitive Ligand Exchange-Adsorptive Cathodic

Stripping Voltammetry (CLE-AdCSV) is a powerful technique used to probe the speciation of

trace metals like iron. This method involves the addition of a well-characterized competing

ligand (in this case, 2,3-dihydroxynaphthalene) to a seawater sample. The added ligand

competes with the natural ligands for the complexation of iron. By measuring the concentration

of the iron-DHN complex, it is possible to determine the concentration and strength of the

natural ligands. The DHN method offers enhanced sensitivity and a lower detection limit
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compared to other methods, making it suitable for the analysis of iron in oligotrophic marine

environments.[1][2][3]

Principle of the Method
The method is based on the competition for iron between the natural ligands (L) present in the

seawater sample and the added ligand, 2,3-dihydroxynaphthalene (DHN).

FeL + DHN ⇌ FeDHN + L

The labile iron concentration, which is the iron complexed by DHN (FeDHN), is determined by

AdCSV. In this technique, the FeDHN complex is adsorbed onto a hanging mercury drop

electrode at a specific potential. The potential is then scanned towards a more negative value,

and the reduction of Fe(III) to Fe(II) in the complex results in a current peak. The height of this

peak is proportional to the concentration of the FeDHN complex.

By titrating the seawater sample with known concentrations of iron and measuring the resulting

concentration of labile iron after equilibration, a titration curve is generated. This curve can be

linearized to calculate the concentration of the natural ligands ([L]) and the conditional stability

constant (K'Fe'L).

Quantitative Data
The performance of the 2,3-dihydroxynaphthalene AdCSV method for iron speciation has

been evaluated in several studies. Key quantitative parameters are summarized in the table

below.
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Parameter Value Reference

DHN Concentration 0.5 - 1 µM [1][2][3][4][5]

pH 8.0 (natural seawater pH) [1][2][3]

Equilibration Time Overnight (~17 hours) [1][3]

Detection Limit 5 - 14 pM [5][6][7]

Sensitivity 14.25 - 34 nA nM⁻¹ min⁻¹ [5][6][7]

log K'Fe'DHN 8.51 ± 0.07 [1][2][5]

α-coefficient for DHN (0.5 µM) 166 [1][2][5]

α-coefficient for DHN (1 µM) 366 [1][2][5]

Natural Ligand Concentration

(Pacific Ocean)
1.1 - 1.6 nM [1][2]

log K'FeL (Pacific Ocean) 11.9 ± 0.3 [1][2]

Experimental Protocols
Reagent Preparation
All solutions should be prepared using ultra-pure water (e.g., Milli-Q) and analytical grade

reagents. All labware should be acid-cleaned.

2,3-Dihydroxynaphthalene (DHN) Stock Solution (1 mM): Dissolve 0.0160 g of 2,3-
dihydroxynaphthalene in 100 mL of methanol. Store in a dark bottle at 4°C.

HEPES/Bromate Buffer (0.1 M HEPPS, 0.4 M KBrO₃): Dissolve 2.52 g of HEPPS (3-(4-(2-

hydroxyethyl)-1-piperazinyl)propanesulfonic acid) and 6.68 g of potassium bromate (KBrO₃)

in approximately 80 mL of ultra-pure water. Add approximately 0.05 M ammonia solution to

adjust the pH such that the final pH in the voltammetric cell after addition will be 8.0. Make

up to 100 mL with ultra-pure water. To remove any trace metal contamination, equilibrate this

solution overnight with 100 µM manganese dioxide (MnO₂), followed by filtration through a

0.2 µm acid-washed filter.[3]
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Iron Standard Stock Solution (1 µM): Prepare a 1 mM stock solution by dissolving an

appropriate amount of a primary iron standard (e.g., certified atomic absorption standard) in

0.1 M HCl. From this, prepare a 1 µM working stock solution by serial dilution with ultra-pure

water acidified to pH 2.4.[3]

EDTA Stock Solution (for calibration): Prepare a 1 mM stock solution of

ethylenediaminetetraacetic acid (EDTA) in ultra-pure water.

Sample Collection and Preparation
Seawater samples should be collected using trace metal clean techniques (e.g., Go-Flo bottles

on a Kevlar line). Filter the samples through a 0.2 µm acid-washed filter as soon as possible

after collection. Samples should be stored in acid-cleaned polyethylene bottles at 4°C in the

dark. For the determination of natural ligand concentrations, samples should be analyzed as

soon as possible.

Instrumentation
Voltammetric analyzer with a hanging mercury drop electrode (HMDE) or a rotating disk

electrode.

Voltammetric cell (e.g., quartz or Teflon).

Reference electrode (e.g., Ag/AgCl).

Counter electrode (e.g., platinum wire).

Nitrogen purging system for deoxygenation.

Experimental Procedure: Ligand Titration
Transfer a known volume (e.g., 125 mL) of the seawater sample into an acid-cleaned Teflon

bottle.

Add DHN stock solution to achieve the desired final concentration (e.g., 0.5 or 1.0 µM).[3]

Prepare a series of titration vessels (e.g., 30 mL HDPE bottles). To each vessel, add a

specific amount of the iron standard solution to create a concentration gradient (e.g., 0, 0.25,
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0.5, 0.75, 1.0, 1.5, 2.0, 3.0, 5.0, and 8.0 nM).[3]

To each titration vessel, add a 10 mL aliquot of the seawater sample containing DHN.

Allow the samples to equilibrate overnight (approximately 17 hours) in the dark to allow the

competition between DHN and natural ligands to reach equilibrium.[3]

For analysis, transfer the 10 mL sample from a titration vessel into the voltammetric cell.

Add the HEPES/bromate buffer (e.g., 0.5 mL to the 10 mL sample) to achieve a final pH of

~8.0.[3]

Purge the solution with nitrogen for 5 minutes to remove dissolved oxygen.

Perform the adsorptive cathodic stripping voltammetry measurement using the following

typical parameters:

Deposition potential: 0 V

Deposition time: 60 - 120 s

Equilibration time: 15 s

Scan range: 0 to -1.0 V

Scan rate: 20 mV/s

Pulse amplitude: 50 mV

The peak corresponding to the reduction of the Fe-DHN complex will appear at

approximately -0.45 V.

Record the peak height for each iron addition.

Data Analysis
The titration data can be linearized using the van den Berg/Ruzic method to determine the

ligand concentration ([LT]) and the conditional stability constant (K'Fe'L). This involves plotting

[Felabile]/[Febound] versus [Felabile], where [Felabile] is the measured concentration of the
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Fe-DHN complex and [Febound] is the difference between the total iron added and the labile

iron. The slope of this plot gives 1/K'Fe'L, and the x-intercept gives [LT].
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Caption: Competitive ligand exchange for iron speciation analysis.
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Caption: Experimental workflow for iron speciation analysis.
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Conclusion
The use of 2,3-dihydroxynaphthalene in conjunction with catalytic adsorptive cathodic

stripping voltammetry provides a highly sensitive and reliable method for the chemical

speciation of iron in seawater. The detailed protocols and established quantitative parameters

presented in this application note offer a comprehensive guide for researchers in

oceanography, environmental chemistry, and related fields. This methodology is crucial for

advancing our understanding of the biogeochemical cycling of iron and its role in marine

ecosystems.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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